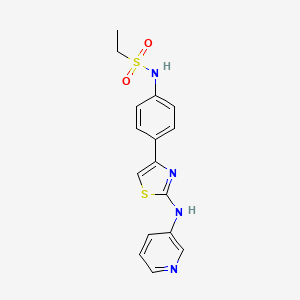
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Bioavailability : Research by Stearns et al. (2002) focused on the pharmacokinetics and oral bioavailability of a related thiazole benzenesulfonamide compound in rats, dogs, and monkeys. They found significant differences in systemic clearance and oral bioavailability across species, attributing low oral bioavailability to poor absorption and hepatic first-pass metabolism (Stearns et al., 2002).
Antiallergic Properties : A study by Shigenaga et al. (1993) synthesized and evaluated the effects of N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2- thiazolyl]alkanesulfonamides on systemic anaphylaxis in guinea pigs, revealing potent antiallergic activity for certain derivatives (Shigenaga et al., 1993).
Synthesis and Characterization of Complexes : Hasan et al. (2003) presented the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, including a related compound. They detailed the chemical processes and the structural characterization of these complexes (Hasan et al., 2003).
Anticancer Potential : Ivasechko et al. (2022) explored novel pyridine-thiazole hybrid molecules for their cytotoxic action against various cancer cell lines, highlighting high antiproliferative activity and suggesting a potential as anticancer agents (Ivasechko et al., 2022).
Antiviral Activity : Attaby et al. (2006) investigated the antiviral activities of synthesized thiazole derivatives, including their cytotoxicity and effects against specific viruses (Attaby et al., 2006).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological receptors and enzymes, indicating a broad spectrum of potential targets for the compound .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within which the compound is acting.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to significant downstream effects . These effects can include changes in cellular metabolism, signaling, and gene expression, among others.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact mode of action and the biochemical context within which it is acting.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and mode of action . .
Propriétés
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-2-24(21,22)20-13-7-5-12(6-8-13)15-11-23-16(19-15)18-14-4-3-9-17-10-14/h3-11,20H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXNEONPSBMIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
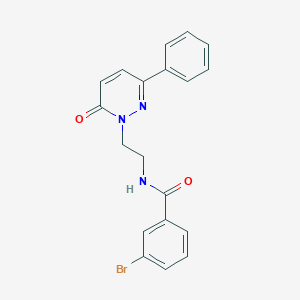
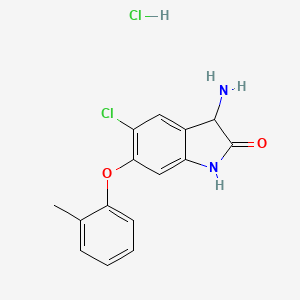

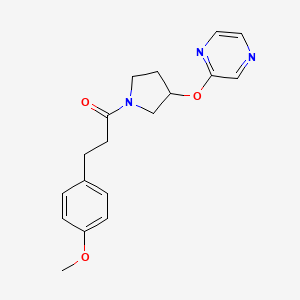

![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)
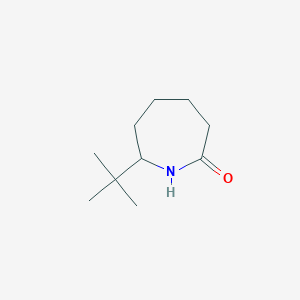
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2802858.png)

![6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2802864.png)
![3-(4-methanesulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2802865.png)

![5-chloro-2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B2802869.png)
![ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2802870.png)
